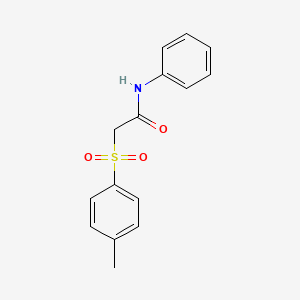
2-(4-methylbenzenesulfonyl)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methylbenzenesulfonyl)-N-phenylacetamide is an organic compound with the molecular formula C15H15NO3S. It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to an acetamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylbenzenesulfonyl)-N-phenylacetamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-phenylacetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
4-methylbenzenesulfonyl chloride+N-phenylacetamidetriethylamine, dichloromethanethis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .
化学反应分析
Types of Reactions
2-(4-methylbenzenesulfonyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted acetamides depending on the nucleophile used.
科学研究应用
2-(4-methylbenzenesulfonyl)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(4-methylbenzenesulfonyl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.
相似化合物的比较
Similar Compounds
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
- N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide
Uniqueness
2-(4-methylbenzenesulfonyl)-N-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its sulfonyl group provides strong interactions with enzyme active sites, making it a potent inhibitor in various biological systems.
生物活性
2-(4-Methylbenzenesulfonyl)-N-phenylacetamide, often referred to as a sulfonamide derivative, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, cytotoxicity, and therapeutic implications.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a phenylacetamide structure, characterized by the following molecular formula:
- Molecular Formula : C15H17N1O2S1
- Molecular Weight : 287.37 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of various enzymes, particularly tyrosinase, which is involved in melanin production. Inhibition of this enzyme can have applications in treating hyperpigmentation disorders.
- Tyrosinase Inhibition :
2. Antimicrobial Activity
The antimicrobial properties of sulfonamide derivatives are well-documented. Research indicates that this compound may possess antibacterial effects against specific pathogens.
- Antibacterial Efficacy :
3. Cytotoxicity and Apoptosis
Evaluations of cytotoxic effects have shown that this compound can induce apoptosis in cancer cell lines.
- Cytotoxic Studies :
Case Studies and Research Findings
Several case studies have been conducted to explore the biological activities of this compound:
Case Study 1: Tyrosinase Inhibition
A study evaluated various derivatives of N-phenylacetamide for their ability to inhibit tyrosinase. The results indicated that compounds with a similar structure to this compound showed enhanced inhibitory effects compared to traditional agents .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains. The findings suggested a promising antibacterial profile, particularly against Gram-positive bacteria .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Binding : The sulfonamide moiety likely interacts with active sites on target enzymes through hydrogen bonding and hydrophobic interactions.
- Cellular Pathways : Induction of apoptosis in cancer cells may involve modulation of signaling pathways related to cell survival and proliferation.
属性
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-12-7-9-14(10-8-12)20(18,19)11-15(17)16-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNFJMZIMFLLHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














